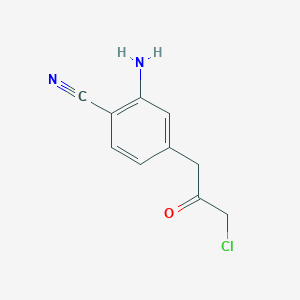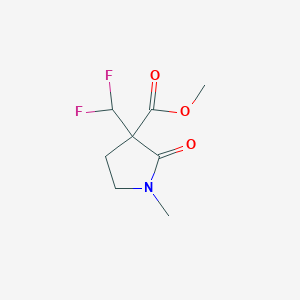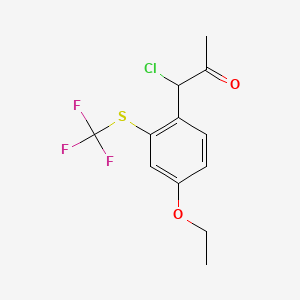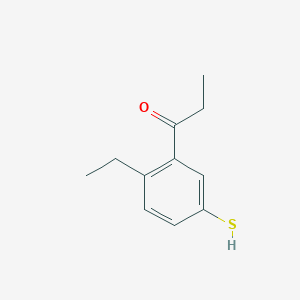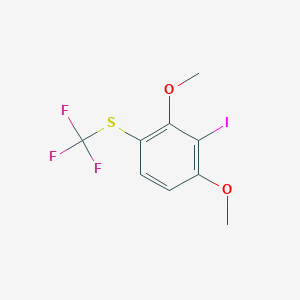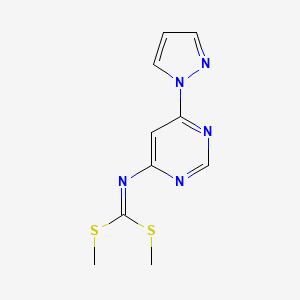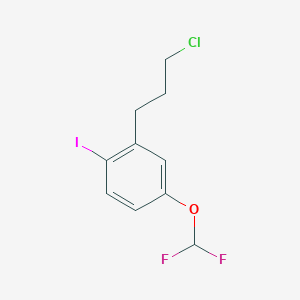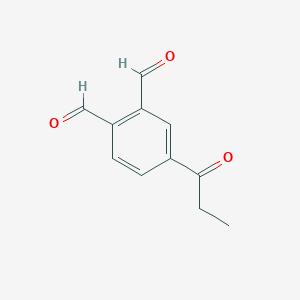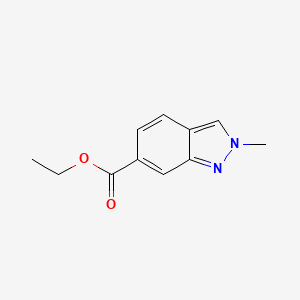
Methyltetrazine-amino-PEG10-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the carboxylic acid group is introduced through a reaction with amino groups in the presence of activators.
Industrial Production Methods
Industrial production of Methyltetrazine-amino-PEG10-CH2CH2COOH involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, and the product is typically stored at -18°C to maintain stability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and amino groups. The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds, which are used in a wide range of applications in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG10-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Used in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of PEGylated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2COOH involves the reactivity of the methyltetrazine group with carboxylic acids and activated esters via click chemistry. This reaction forms stable covalent bonds, allowing for the efficient labeling and modification of biomolecules. The carboxylic acid group can also react with amino groups to form amide bonds, further expanding its utility in various applications.
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amino-PEG10-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, which allows for versatile reactivity in click chemistry and amide bond formation. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: Contains a similar methyltetrazine group but with different linkers.
Methyltetrazine-O-PEG12-amine: Features a methyltetrazine group linked to a PEG spacer and an amine group.
These compounds share similar reactivity but differ in their specific functional groups and linkers, which can influence their applications and reactivity.
Eigenschaften
Molekularformel |
C34H55N5O13 |
|---|---|
Molekulargewicht |
741.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H55N5O13/c1-29-36-38-34(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-33(41)42/h2-5H,6-28H2,1H3,(H,35,40)(H,41,42) |
InChI-Schlüssel |
NHMMLKRUGYPPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


